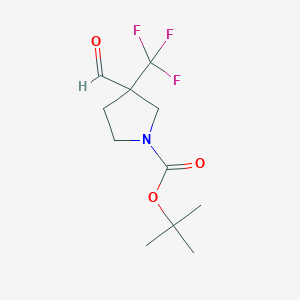

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-4-10(6-15,7-16)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCASGWXOOYWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824164-91-1 | |

| Record name | tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the formyl and trifluoromethyl groups. One common method involves the use of tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate as a starting material, which is then subjected to formylation reactions to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Tert-butyl 3-carboxyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-hydroxymethyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is used in the synthesis of novel materials with unique properties.

Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The trifluoromethyl group can influence the compound’s reactivity and stability by introducing electron-withdrawing effects. These interactions can affect the compound’s binding to enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate is highlighted through comparisons with analogous pyrrolidine derivatives. Key distinctions lie in substituent groups, reactivity, and applications.

Substituent Groups and Molecular Properties

Physical and Commercial Data

- Melting Points : The triazole trifluoroborate derivative () has a high melting point (200.9–202.0 °C), whereas the target compound lacks reported thermal data .

- Cost and Availability: The phenoxy-substituted analog () is commercially available at $4,000/g, contrasting with the discontinued status of the target compound .

Biological Activity

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine framework with distinctive substituents, including a tert-butyl ester, a formyl group, and a trifluoromethyl group. This unique structure not only enhances its chemical reactivity but also positions it as a significant candidate in medicinal chemistry and biochemical research.

- Molecular Formula : C11H16F3NO3

- Molecular Weight : 267.24 g/mol

- CAS Number : 1824164-91-1

The trifluoromethyl group contributes to the compound's lipophilicity and potential biological interactions, while the formyl group may facilitate hydrogen bonding with biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in enzyme modulation and protein-ligand interactions:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Its structural features allow it to fit into active sites of enzymes, which is crucial for understanding enzyme mechanisms and designing new therapeutic agents .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating that this compound could be developed into an antibacterial agent .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Pyrrole Derivatives : A series of pyrrole derivatives were evaluated for their antibacterial activity, revealing that compounds with similar structural motifs exhibited minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. These findings suggest that modifications in the pyrrolidine structure can lead to enhanced biological activity .

- Enzyme Inhibition Studies : Research has highlighted the role of pyrrole-containing compounds in inhibiting bacterial topoisomerases, which are critical for bacterial DNA replication. Compounds with similar frameworks were noted for their ability to inhibit DNA gyrase and topoisomerase IV, showcasing their potential as dual inhibitors .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity Index |

|---|---|

| Tert-butyl 2-formylpyrrolidine-1-carboxylate | 0.90 |

| Tert-butyl 2-methylpyrrolidine-1-carboxylate | 0.85 |

| Tert-butyl 2-cyanopyrrolidine-1-carboxylate | 0.84 |

| Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | 0.92 |

| Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | 0.90 |

The compound stands out due to its combination of both formyl and trifluoromethyl groups, enhancing its reactivity compared to others in the table.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via a multi-step sequence involving pyrrolidine ring functionalization. A typical route starts with tert-butyl pyrrolidine-1-carboxylate derivatives, where the trifluoromethyl and formyl groups are introduced through alkylation/formylation or via trifluoromethylation of pre-functionalized intermediates. For example, trifluoromethyl groups can be introduced using trifluoromethylating agents like TMSCF₃ under transition-metal catalysis. The formyl group is often added via oxidation of a hydroxymethyl intermediate (e.g., using Dess-Martin periodinane) or direct formylation using Vilsmeier-Haack reagents. Key intermediates include tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and trifluoromethylated precursors .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate, and what diagnostic signals should be observed?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. The formyl proton (CHO) resonates as a singlet at ~9.5–10.0 ppm. Protons adjacent to the trifluoromethyl group show splitting due to coupling with fluorine (³J~HF ≈ 10–15 Hz).

- ¹³C NMR : The carbonyl of the tert-butyl carbamate appears at ~155 ppm. The formyl carbon is observed at ~195 ppm. The CF₃ group splits the adjacent carbon into a quartet (¹J~CF ≈ 280–300 Hz).

- ¹⁹F NMR : The trifluoromethyl group exhibits a singlet at ~-60 to -70 ppm.

- HRMS : The molecular ion [M+H]⁺ for C₁₁H₁₆F₃NO₃ is expected at m/z 267.25. ESI-MS or MALDI-TOF confirms purity and molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is preferred for acid-sensitive steps.

- Temperature Control : Formylation reactions often require low temperatures (0–5°C) to minimize side reactions. Trifluoromethylation may need elevated temperatures (60–80°C) for completion.

- Catalysis : Copper(I) or palladium catalysts improve trifluoromethylation efficiency. For example, CuI with TMSCF₃ in DMF at 80°C achieves >70% yield in analogous systems .

- Workup : Sequential extraction (ethyl acetate/water) and chromatography (silica gel, hexane/EtOAc) minimize impurities.

Q. What strategies are employed to resolve contradictions in NMR data when analyzing diastereomeric mixtures of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : Heating the sample to 50–60°C can coalesce signals from rotamers, simplifying analysis.

- COSY/NOESY : Correlates coupling between adjacent protons to confirm spatial relationships. For example, NOE interactions between the formyl proton and pyrrolidine ring protons help assign stereochemistry.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/IPA mobile phases.

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Q. How is tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate utilized as a building block in the synthesis of bioactive molecules?

- Methodological Answer : The formyl group enables condensation with amines (e.g., hydrazines for triazoles) or nucleophiles (e.g., Grignard reagents for alcohol derivatives). The trifluoromethyl group enhances metabolic stability in drug candidates. For example:

- Triazole Formation : React with azides via CuAAC click chemistry to generate 1,2,3-triazole derivatives for kinase inhibitors .

- Schiff Base Synthesis : Condense with primary amines to form imines, intermediates for spirocyclic compounds in antiviral agents .

- Reductive Amination : Convert the formyl group to amines for peptidomimetics or protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.